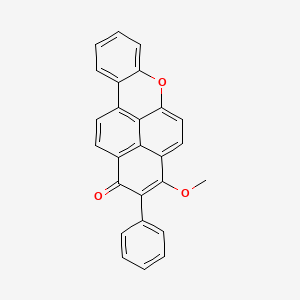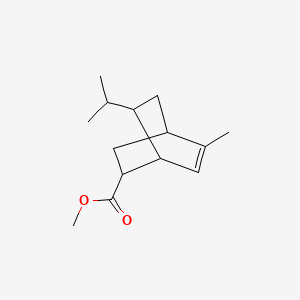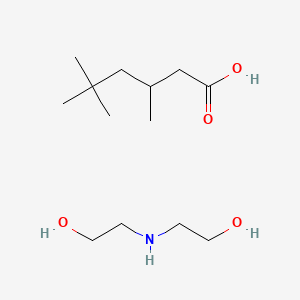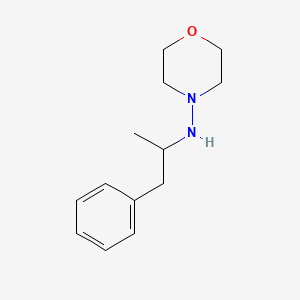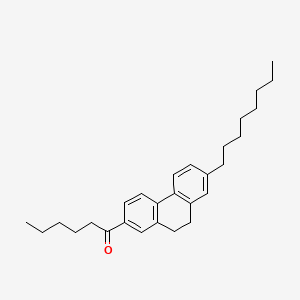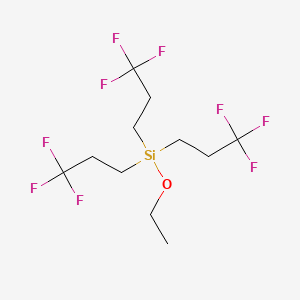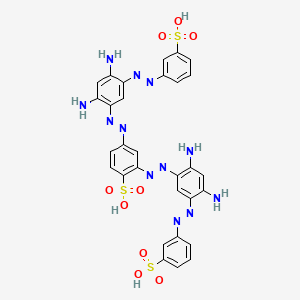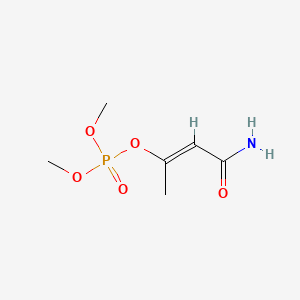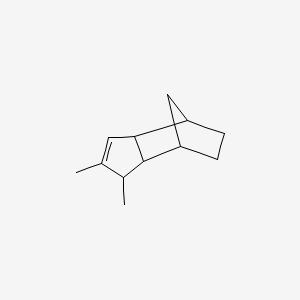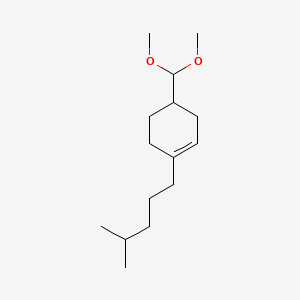
4-(Dimethoxymethyl)-1-(4-methylpentyl)cyclohexene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethoxymethyl)-1-(4-methylpentyl)cyclohexene is an organic compound with a complex structure that includes a cyclohexene ring substituted with a dimethoxymethyl group and a 4-methylpentyl group
Preparation Methods
The synthesis of 4-(Dimethoxymethyl)-1-(4-methylpentyl)cyclohexene typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes the formation of the cyclohexene ring, followed by the introduction of the dimethoxymethyl and 4-methylpentyl groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(Dimethoxymethyl)-1-(4-methylpentyl)cyclohexene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Dimethoxymethyl)-1-(4-methylpentyl)cyclohexene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound may be used in biochemical studies to understand its interactions with biological molecules.
Medicine: Research may explore its potential therapeutic effects or its use as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Dimethoxymethyl)-1-(4-methylpentyl)cyclohexene involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(Dimethoxymethyl)-1-(4-methylpentyl)cyclohexene can be compared with other similar compounds, such as:
4-(Methoxymethyl)-1-(4-methylpentyl)cyclohexene: This compound has a similar structure but with one less methoxy group.
4-(Dimethoxymethyl)-1-(4-ethylpentyl)cyclohexene: This compound has a similar structure but with an ethyl group instead of a methyl group. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and applications.
Properties
CAS No. |
83803-52-5 |
|---|---|
Molecular Formula |
C15H28O2 |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
4-(dimethoxymethyl)-1-(4-methylpentyl)cyclohexene |
InChI |
InChI=1S/C15H28O2/c1-12(2)6-5-7-13-8-10-14(11-9-13)15(16-3)17-4/h8,12,14-15H,5-7,9-11H2,1-4H3 |
InChI Key |
WMFBFSHKNMJVFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC1=CCC(CC1)C(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


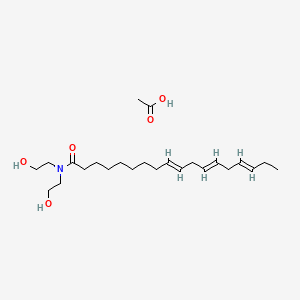
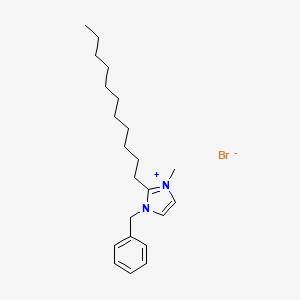
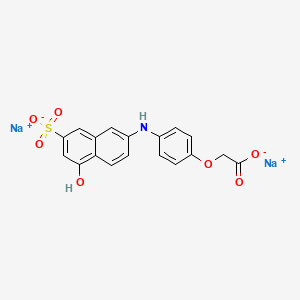
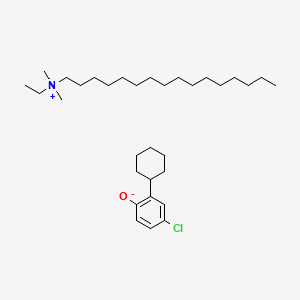
![Dodecahydro-4,4,5a-trimethylbenzo[3,4]cyclobuta[1,2-b]oxepin](/img/structure/B12678007.png)
